![molecular formula C16H15N3O3 B5504267 N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide](/img/structure/B5504267.png)

N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of complex organic compounds like N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide often involves multi-step chemical reactions, starting from simpler precursors. Techniques such as oxidative cyclization or metal-free synthesis methods are critical in constructing the oxazolo[4,5-b]pyridine skeleton, a common structural motif in this class of compounds. For instance, oxidative N-N bond formation using phenyliodine bis(trifluoroacetate) has been employed for the synthesis of biologically significant 1,2,4-triazolo[1,5-a]pyridines, showcasing a method that could be adapted for related compounds (Zheng et al., 2014).

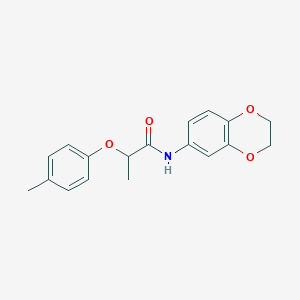

Molecular Structure Analysis

The molecular structure of compounds like this compound is characterized by specific functional groups and a heterocyclic core, which influence their chemical behavior and interaction with biological targets. Advanced techniques such as X-ray crystallography, Density Functional Theory (DFT), and FT-IR spectroscopy are instrumental in elucidating their structure, providing insights into bond lengths, angles, and molecular geometry. For example, the structural features and surface properties of similar heterocyclic compounds have been thoroughly investigated, underscoring the importance of theoretical and experimental studies in understanding these molecules (Gumus et al., 2018).

科学的研究の応用

1. Antidiabetic Properties

A study by Edmondson et al. (2006) discusses a related compound used as an inhibitor of dipeptidyl peptidase IV (DPP-4), showing promise for the treatment of type 2 diabetes. This compound demonstrates potent, orally active inhibition, suggesting potential therapeutic applications in diabetes management (Edmondson et al., 2006).

2. Anticancer Activity

Wang et al. (2015) reported on a variant of this compound exhibiting remarkable anticancer effects. By replacing the acetamide group with an alkylurea moiety, the compound retained antiproliferative activity against cancer cell lines, while significantly reducing acute oral toxicity (Wang et al., 2015).

3. Antioxidant Effects

Tumosienė et al. (2020) synthesized derivatives of a similar compound, revealing notable antioxidant activity. Some derivatives were more effective than ascorbic acid, a well-known antioxidant, and demonstrated anticancer activity against specific cancer cell lines (Tumosienė et al., 2020).

4. Antimicrobial Applications

Celik et al. (2021) studied oxazolo[4,5-b]pyridine derivatives, closely related to the compound , for their antimicrobial activities. The research highlighted their effectiveness against various bacterial strains, including drug-resistant isolates, offering potential as antimicrobial agents (Celik et al., 2021).

特性

IUPAC Name |

N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O3/c1-3-14(20)18-11-9-10(6-7-12(11)21-2)16-19-15-13(22-16)5-4-8-17-15/h4-9H,3H2,1-2H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQEKMRWKHDZUAG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=C(C=CC(=C1)C2=NC3=C(O2)C=CC=N3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{2-[rel-(3aS,6aS)-hexahydropyrrolo[3,4-b]pyrrol-1(2H)-yl]-2-oxoethyl}-5-methyl-1,2-dihydro-3H-pyrazol-3-one hydrochloride](/img/structure/B5504186.png)

![3-({[1-(4,5,6,7-tetrahydro-1-benzothien-2-ylcarbonyl)-3-piperidinyl]oxy}methyl)pyridine](/img/structure/B5504194.png)

![[(1S,2S)-1-amino-2,3-dihydro-1H-inden-2-yl][1-(2-methylthieno[2,3-d]pyrimidin-4-yl)-4-piperidinyl]amine dihydrochloride](/img/structure/B5504196.png)

![9-(5-ethyl-2-methylpyrimidin-4-yl)-2-(2-phenylethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5504210.png)

![N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-6-methoxy-N,3-dimethyl-1-benzofuran-2-carboxamide](/img/structure/B5504223.png)

![4-[4-(cyclopentylcarbonyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5504239.png)

![2-[(1S*,5R*)-6-(cyclopropylmethyl)-7-oxo-3,6-diazabicyclo[3.2.2]non-3-yl]-N-(2-methoxybenzyl)acetamide](/img/structure/B5504246.png)

![ethyl 5-[(benzylamino)carbonyl]-2-methyl-6-oxo-1,6-dihydro-3-pyridinecarboxylate](/img/structure/B5504258.png)

![2-[5-(4-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-hydroxyphenyl)acetamide](/img/structure/B5504272.png)

![4-(diethylamino)-2,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B5504276.png)